molecular formula C19H21N3O3S B6964177 (8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone

(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone

Cat. No.: B6964177
M. Wt: 371.5 g/mol
InChI Key: KMIGKCMFTMFSLC-UHFFFAOYSA-N
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Description

(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone is a complex organic compound that features a benzoxazepine ring fused with a thienopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine and thienopyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzoxazepine or thienopyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Compounds with similar benzoxazepine structures, such as certain antidepressants and antipsychotics.

    Thienopyrazoles: Molecules with thienopyrazole moieties, which are often studied for their anti-inflammatory and anticancer properties.

Uniqueness

What sets (8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone apart is its combination of both benzoxazepine and thienopyrazole structures in a single molecule. This unique fusion allows it to exhibit properties and activities that are not seen in compounds containing only one of these moieties.

Properties

IUPAC Name

(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-11(2)17-14-9-16(26-19(14)21(3)20-17)18(24)22-6-7-25-15-8-13(23)5-4-12(15)10-22/h4-5,8-9,11,23H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIGKCMFTMFSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(S2)C(=O)N3CCOC4=C(C3)C=CC(=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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